N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide: is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structural features, which include a cyclopropyl group, a thiadiazole ring, and a thiazole ring
Properties
Molecular Formula |
C17H16N4O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-13-6-4-10(5-7-13)15-18-12(9-24-15)8-14(22)19-17-21-20-16(25-17)11-2-3-11/h4-7,9,11H,2-3,8H2,1H3,(H,19,21,22) |
InChI Key |
GHFVPMCRGMFYMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiadiazole and thiazole rings, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Comparison: Compared to similar compounds, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl and methoxyphenyl groups, along with the thiadiazole and thiazole rings, contribute to its versatility and potential for diverse applications.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 401.4 g/mol. The compound features a thiadiazole ring and a thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O5S |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various biological targets. Thiadiazole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Specifically, compounds containing thiadiazole and thiazole rings have demonstrated activity against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Studies indicate that thiadiazole derivatives can decrease the viability of cancer cells by disrupting critical cellular processes.
- Induction of apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives similar to this compound. For example:
- Cell Line Studies : A study demonstrated that related thiadiazole compounds significantly reduced the viability of human leukemia (HL-60) and melanoma (SK-MEL-1) cell lines through apoptosis induction .
In Vivo Studies
In vivo studies using xenograft models have shown that thiadiazole derivatives can effectively reduce tumor growth without significant toxicity to normal tissues. This suggests a promising therapeutic window for further development.
Case Studies
Several case studies have examined the biological activity of similar compounds:
- Study on Thiadiazole Derivatives : A comprehensive analysis focused on the anticancer effects of various thiadiazole derivatives revealed that those with specific substitutions exhibited enhanced activity against breast cancer xenografts .
- Bioactivity Evaluation : Another study evaluated the bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl) derivatives and found notable cytotoxic effects against multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
